
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Descripción general
Descripción
“1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is a chemical compound with the empirical formula C11H18BNO2 . It is also known as 1-Methyl-2-pyrroleboronic acid pinacol ester .
Molecular Structure Analysis
The molecular structure of this compound includes a boron atom connected to an oxygen atom and a carbon atom, forming a boronic ester. The boron atom is also connected to a pyrrole ring, which is further substituted with a methyl group .
Chemical Reactions Analysis
As mentioned earlier, boronic acids and their derivatives are often used in Suzuki-Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds.
Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 44-49°C . Its molecular weight is 207.08 g/mol .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Boric Acid Ester Intermediates Synthesis : A study by Huang et al. (2021) synthesized boric acid ester intermediates, including compounds similar to 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole. These compounds, obtained via a three-step substitution reaction, were confirmed using spectroscopy and mass spectrometry. Additionally, crystallographic and conformational analyses through X-ray diffraction and density functional theory (DFT) calculations provided insights into their molecular structures (Huang et al., 2021).
Characterization of Boronate-Functionalized Compounds : Wu et al. (2021) focused on synthesizing and characterizing compounds with boronate functionalities, including 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole analogs. Their study involved spectroscopic characterization, X-ray diffraction, and DFT calculations, shedding light on the molecular structure and vibrational properties of these compounds (Wu et al., 2021).
Applications in Fluorescence and Sensing
Near-Infrared Fluorescent Probes : A 2014 study by Shen You-min explored the synthesis of a near-infrared fluorescence probe involving carbazole borate ester with indole. This compound was obtained through various chemical reactions, indicating potential applications in fluorescence-based sensing technologies (Shen You-min, 2014).
Fluorescent Probe Development : In a different context, Tian et al. (2017) developed a near-infrared fluorescence off-on probe using a structure that includes a 1,3,2-dioxaborolan-2-yl group for detecting benzoyl peroxide in various samples and imaging in living cells and zebrafish. This highlights the role of such compounds in the development of sensitive and selective probes for biomedical applications (Tian et al., 2017).
Potential Medicinal Chemistry Applications
- **Antimicrobial Activity Study**: El-Sayed et al. (2011) synthesized 1-[(tetrazol-5-yl)methyl] indole derivatives and evaluated their antimicrobial activities against various microbial strains. Compounds exhibited potent antibacterial and antifungal activities, suggesting the potential of such derivatives, including those related to 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole, in medicinal chemistry and drug development (El-Sayed, Abdel Megeid, & Abbas, 2011).
- Inhibitory Activity Against HIV-TB Co-infection : Banerjee et al. (2011) synthesized a series of indole-2,3-dione derivatives and evaluated their activities against HIV and tuberculosis. Some derivatives displayed promising activity, demonstrating the potential of indole derivatives in combating co-infections (Banerjee et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acid derivatives like this compound are often used in suzuki-miyaura coupling reactions , suggesting that its targets could be various organic compounds in synthetic chemistry applications.
Biochemical Pathways
In the context of organic synthesis, it may be involved in the formation of carbon-carbon bonds via suzuki-miyaura coupling reactions .
Result of Action
In the context of organic synthesis, the result of its action would be the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions .
Propiedades
IUPAC Name |
1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)13-10-11-8-6-7-9-12(11)17(13)5/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLZZUZKSQWHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647807 | |
| Record name | 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
596819-10-2 | |
| Record name | 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




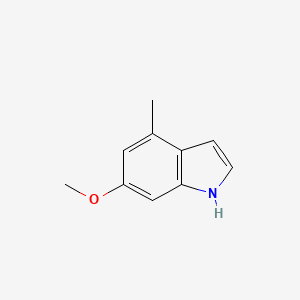


![N-[2-(diethylamino)ethyl]-4-methylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B1360840.png)

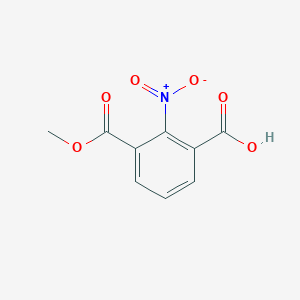
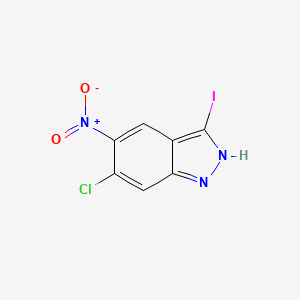

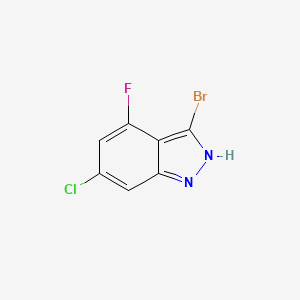


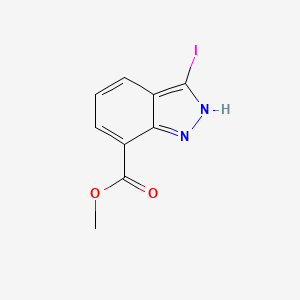
![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)